3-(Acetylamino)-2-naphthoic acid

Overview

Description

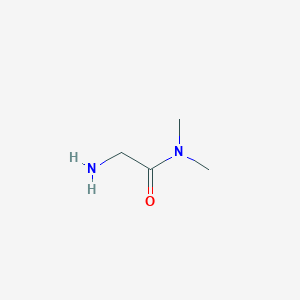

3-(Acetylamino)-2-naphthoic acid, also known as 3-AAN, is an organic compound belonging to the family of carboxylic acids. It is a colorless solid with a molecular weight of 199.2 g/mol. 3-AAN is a versatile compound and has a wide range of applications in the field of scientific research. It has been used in various studies as a reagent, catalyst, and substrate.

Scientific Research Applications

Chemical Synthesis

3-(Acetylamino)-2-naphthoic acid and its derivatives are utilized in chemical synthesis. For instance, a study by Anary‐Abbasinejad et al. (2008) demonstrated the use of 3-hydroxy-2-naphthoic acid in the synthesis of 4-(acetylamino aryl methyl)-3-hydroxy-2-naphthoic acids through a three-component reaction system. This highlights its role in the creation of complex organic compounds (Anary‐Abbasinejad, Anaraki‐Ardakani, & Hassanabadi, 2008).

Solvent Extraction in Metal Separation

In the field of metal separation, 3-(Acetylamino)-2-naphthoic acid derivatives have been studied. Sekine and Dyrssen (1964) researched the solvent extraction of europium and americium using various chelating acids, including derivatives of 3-hydroxy-2-naphthoic acid, demonstrating its potential in separating specific metal ions (Sekine & Dyrssen, 1964).

Pharmacological Research

Sieger et al. (1958) synthesized and characterized dialkylaminoalkyl esters and amides derived from 3-hydroxy- and 3-alkoxy-2-naphthoic acids, exploring their physiological and bacteriological properties. This indicates its relevance in pharmacological research and potential therapeutic applications (Sieger, Ziegler, Klein, & Sokol, 1958).

Chemical Reaction Mechanisms

Souza and Nome (2010) explored the hydrolysis mechanisms of closely related compounds to 3-(Acetylamino)-2-naphthoic acid, emphasizing the role of molecular conformations in chemical reactions. This study contributes to understanding reaction mechanisms in organic chemistry (Souza & Nome, 2010).

Solubility and Correlation Studies

Fan et al. (2018) investigated the solubility of 3-hydroxy-2-naphthoic acid in various solvents, providing important data for its practical applications in chemical processes (Fan, Li, Lu, Guo, Cheng, & Gao, 2018).

Analytical Chemistry Applications

In analytical chemistry, 3-(Acetylamino)-2-naphthoic acid derivatives have been used for the gravimetric determination of metals like thorium and zirconium, as demonstrated by Datta (1957). This underscores its utility in analytical methodologies (Datta, 1957).

Mechanism of Action

Target of Action

3-(Acetylamino)-2-naphthoic acid is a complex organic compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom

Mode of Action

Based on its structural similarity to other n-acyl-alpha amino acids , it can be hypothesized that it may interact with its targets through similar mechanisms. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

N-acyl-alpha amino acids, to which this compound belongs, are known to play crucial roles in various biochemical processes . They can participate in protein synthesis, signal transduction, and other cellular functions.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .

Result of Action

Given its structural similarity to other n-acyl-alpha amino acids , it may have similar effects, such as influencing protein structure and function, modulating cellular signaling pathways, or affecting cellular metabolism.

Action Environment

The action, efficacy, and stability of 3-(Acetylamino)-2-naphthoic acid can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific cellular or tissue environment . .

properties

IUPAC Name |

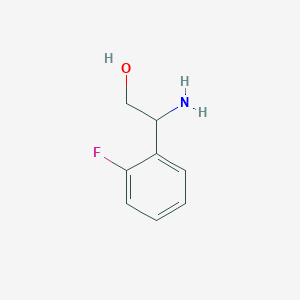

3-acetamidonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRDNPWHSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427939 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetylamino)-2-naphthoic acid | |

CAS RN |

19717-59-0 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)